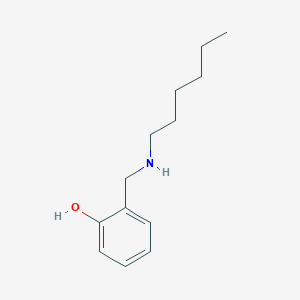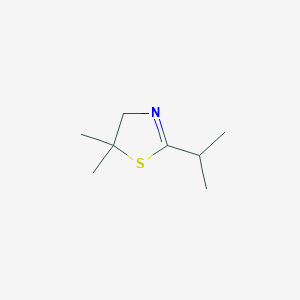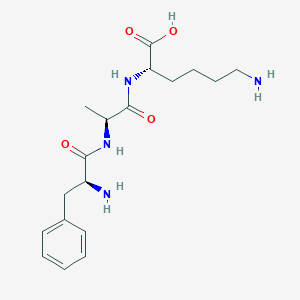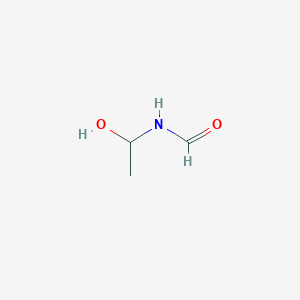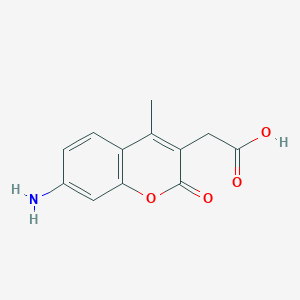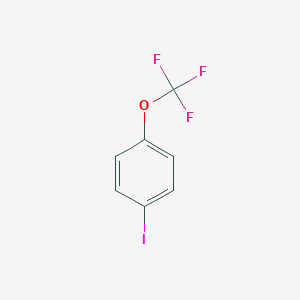
3-Trimethylsilanylmethyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trimethylsilanylmethyl-phenol, also known as TMSMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of interesting properties that make it useful in a range of laboratory experiments. In
Scientific Research Applications
3-Trimethylsilanylmethyl-phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. 3-Trimethylsilanylmethyl-phenol has been found to be a highly effective reagent for the synthesis of a variety of organic compounds, including alcohols, ketones, and esters. This makes it a valuable tool for researchers looking to develop new compounds for use in a range of applications.
Mechanism Of Action
The mechanism of action of 3-Trimethylsilanylmethyl-phenol is not fully understood, but it is believed to involve the formation of a stable intermediate that is highly reactive. This intermediate can then react with a range of other compounds, leading to the formation of new products. The high reactivity of 3-Trimethylsilanylmethyl-phenol makes it a valuable tool for researchers looking to develop new compounds with specific properties.
Biochemical And Physiological Effects
3-Trimethylsilanylmethyl-phenol has been found to have a range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of new drugs for the treatment of a range of diseases, including cancer and cardiovascular disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Trimethylsilanylmethyl-phenol is its high reactivity. This makes it a valuable tool for researchers looking to develop new compounds with specific properties. However, 3-Trimethylsilanylmethyl-phenol can also be difficult to work with, as it is highly reactive and can be difficult to handle. Additionally, the synthesis of 3-Trimethylsilanylmethyl-phenol can be time-consuming and expensive, which can limit its use in some experiments.
Future Directions
There are a range of future directions for research on 3-Trimethylsilanylmethyl-phenol. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. 3-Trimethylsilanylmethyl-phenol has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs. Additionally, researchers are interested in exploring the potential applications of 3-Trimethylsilanylmethyl-phenol in the field of organic synthesis, as it has been found to be a highly effective reagent for the synthesis of a range of organic compounds.
Conclusion:
In conclusion, 3-Trimethylsilanylmethyl-phenol is a valuable tool for researchers looking to develop new compounds for use in a range of applications. Its high reactivity and potential applications in the development of new drugs make it an area of significant interest for researchers. While there are limitations to its use in some experiments, the potential benefits of 3-Trimethylsilanylmethyl-phenol make it an area of ongoing research.
Synthesis Methods
The synthesis of 3-Trimethylsilanylmethyl-phenol involves the reaction of 3-hydroxybenzaldehyde with trimethylsilylmethyl magnesium bromide. This reaction produces a yellow solid, which is then purified using column chromatography. This method has been found to be highly effective in producing high-quality 3-Trimethylsilanylmethyl-phenol, with yields of up to 80%.
properties
CAS RN |
101145-03-3 |
|---|---|
Product Name |
3-Trimethylsilanylmethyl-phenol |
Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
3-(trimethylsilylmethyl)phenol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
LAQPATCJXXDEHK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)O |
Canonical SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)O |
synonyms |
3-TRIMETHYLSILANYLMETHYL-PHENOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)

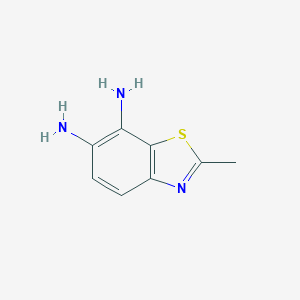

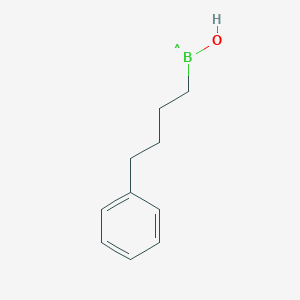
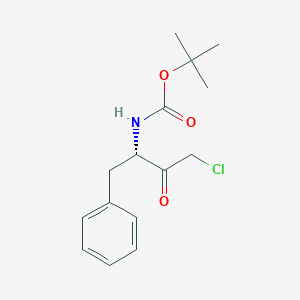
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
